

An In-depth Technical Guide to Fenuron-d5: Chemical Structure and Properties

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Compound of Interest

Compound Name: Fenuron-d5

Cat. No.: B580820

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Introduction

Fenuron-d5, an isotopically labeled form of the herbicide Fenuron, serves as a critical internal standard for analytical and research applications. Its unique deuterated structure allows for precise quantification in complex matrices, making it an invaluable tool in environmental monitoring, metabolic studies, and agricultural research. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of **Fenuron-d5**, complete with detailed experimental methodologies and visualizations to support advanced research endeavors.

Chemical Structure and Properties

Fenuron-d5 is a phenylurea herbicide in which the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its non-labeled counterpart, Fenuron, which is essential for its use in mass spectrometry-based analytical methods.

Table 1: Chemical Identifiers and Properties of **Fenuron-d5**

Property	Value	Reference
Chemical Name	1,1-dimethyl-3-(phenyl-d5)urea	N/A
Synonyms	N,N-Dimethyl-N'-(phenyl-2,3,4,5,6-d5)urea	[1]
CAS Number	1219802-06-8	[1]
Molecular Formula	C ₉ H ₇ D ₅ N ₂ O	N/A
Molecular Weight	169.24 g/mol	[1]
Appearance	Solid	N/A
Isotopic Enrichment	≥98 atom % D	N/A

Table 2: Physicochemical Properties of Fenuron (Unlabeled)

Note: Extensive physicochemical data for **Fenuron-d5** is not readily available. The properties of the unlabeled Fenuron provide a close approximation.

Property	Value	Reference
Molecular Weight	164.20 g/mol	[2]
Melting Point	133-134 °C	N/A
Water Solubility	3.85 g/L at 25 °C	[2]
Stability	Stable under neutral pH; hydrolyzes in acidic and basic media	[2]

Experimental Protocols

Synthesis of Fenuron-d5

The synthesis of **Fenuron-d5** can be adapted from general methods for the preparation of phenylurea herbicides, particularly from patented methods for deuterated analogs. The

following protocol is a representative method based on the reaction of a deuterated aniline precursor with a dimethylcarbamoyl chloride.

Objective: To synthesize **Fenuron-d5** via the reaction of aniline-d5 with dimethylcarbamoyl chloride.

Materials:

- Aniline-d5
- Dimethylcarbamoyl chloride
- Triethylamine (or another suitable base)
- Anhydrous diethyl ether (or other suitable aprotic solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus
- Column chromatography setup (if necessary for purification)

Methodology:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve aniline-d5 (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
- **Addition of Reagent:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of dimethylcarbamoyl chloride (1.1 eq) in anhydrous diethyl ether to the stirred reaction mixture

via the dropping funnel over a period of 30 minutes.

- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC.
- **Workup:** Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude **Fenuron-d5** by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
- **Characterization:** Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (^1H -NMR, ^{13}C -NMR, ^2H -NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow for Quantification of Fenuron in Environmental Samples using Fenuron-d5

Fenuron-d5 is primarily used as an internal standard for the quantification of Fenuron in various matrices. The following workflow outlines a typical procedure for the analysis of water samples.

Objective: To quantify the concentration of Fenuron in a water sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Fenuron-d5** as an internal standard.

Materials:

- Water sample
- **Fenuron-d5** internal standard solution of known concentration

- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system with an electrospray ionization (ESI) source
- Analytical column (e.g., C18 reversed-phase)

Methodology:

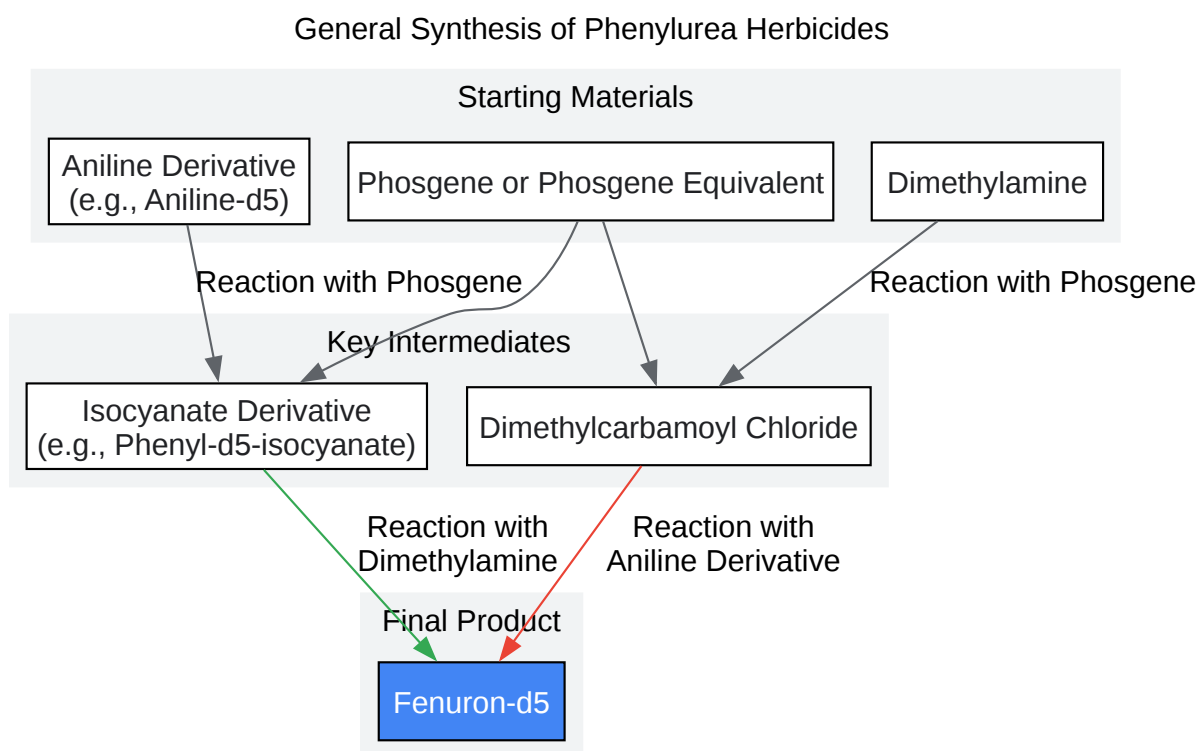
- Sample Preparation:
 - Filter the water sample through a 0.45 µm filter to remove particulate matter.
 - Spike a known volume of the filtered water sample with a precise amount of the **Fenuron-d5** internal standard solution.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge with methanol followed by deionized water.
 - Load the spiked water sample onto the conditioned SPE cartridge.
 - Wash the cartridge with deionized water to remove interfering substances.
 - Elute the analyte (Fenuron) and the internal standard (**Fenuron-d5**) with a suitable organic solvent, such as acetonitrile or methanol.
- Sample Analysis by LC-MS/MS:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.
 - Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

- Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of water and acetonitrile (both containing 0.1% formic acid).
- Detect and quantify Fenuron and **Fenuron-d5** using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both analytes.
- Data Analysis:
 - Construct a calibration curve by plotting the ratio of the peak area of Fenuron to the peak area of **Fenuron-d5** against the concentration of Fenuron standards.
 - Calculate the concentration of Fenuron in the original water sample using the calibration curve and the known concentration of the added **Fenuron-d5** internal standard.

Visualizations

Logical Relationship of Phenylurea Herbicide Synthesis

The synthesis of phenylurea herbicides, including **Fenuron-d5**, generally follows a convergent synthetic strategy. The core urea linkage is formed by the reaction of an isocyanate with an amine.



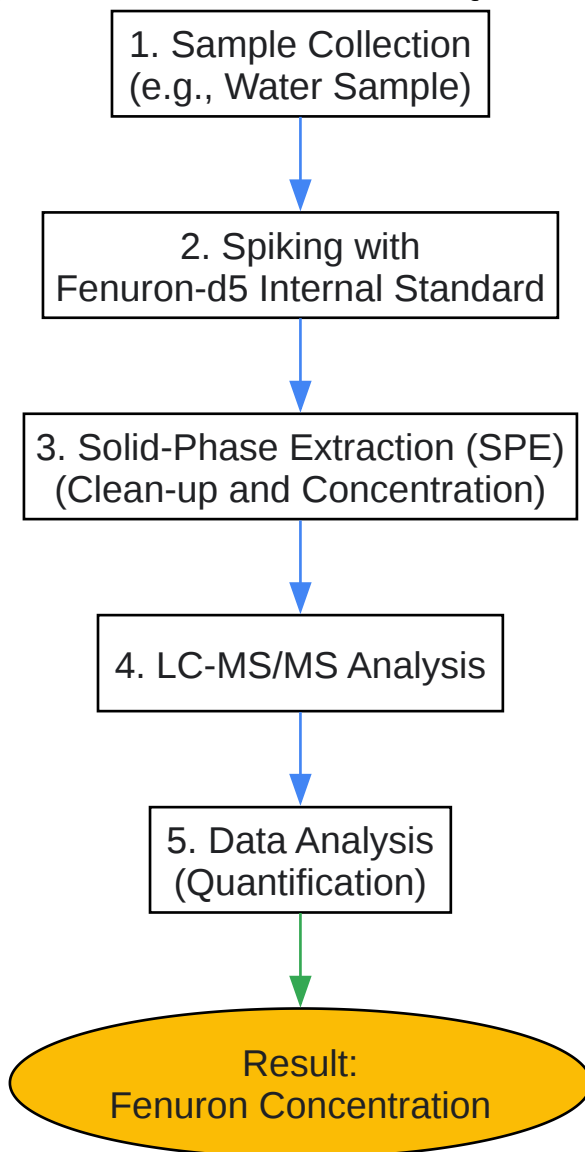
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Caption: General synthetic pathways to **Fenuron-d5**.

Experimental Workflow for Herbicide Analysis

The analytical workflow for quantifying herbicides like Fenuron in environmental samples using an isotopically labeled internal standard involves several key steps from sample collection to data analysis.

Analytical Workflow for Fenuron Quantification



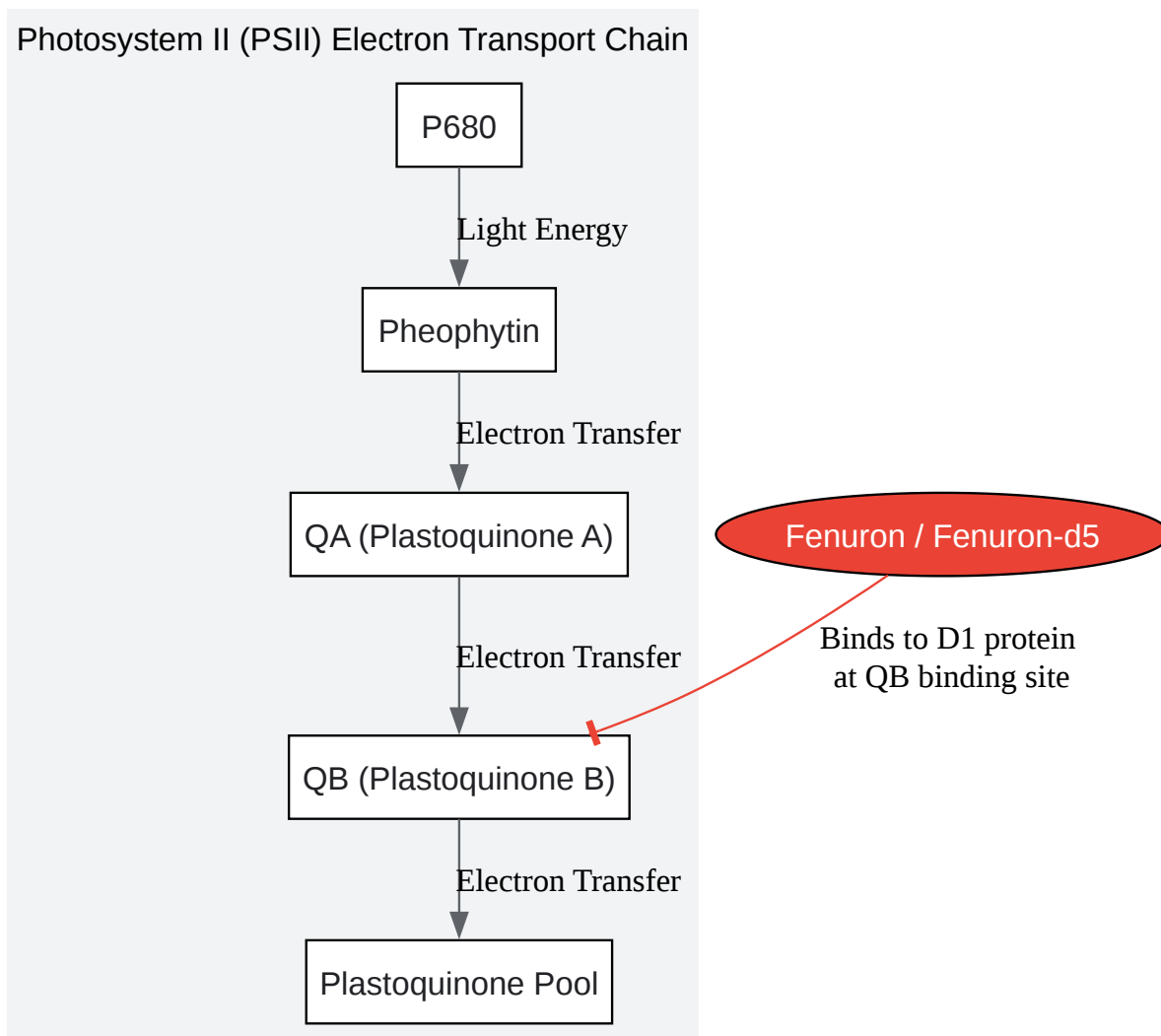
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Caption: Standard workflow for Fenuron analysis using **Fenuron-d5**.

Mode of Action: Inhibition of Photosystem II

While not a signaling pathway in the traditional sense of intracellular signal transduction, the mechanism of action for Fenuron and other phenylurea herbicides is a well-characterized biochemical pathway. These herbicides inhibit photosynthesis by blocking the electron transport chain in Photosystem II (PSII).

Fenuron's Mode of Action: PSII Inhibition



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Caption: Inhibition of electron transport in Photosystem II by Fenuron.

Conclusion

Fenuron-d5 is an essential tool for the accurate and reliable quantification of the herbicide Fenuron. Its well-defined chemical properties and predictable behavior make it an ideal internal standard for sophisticated analytical methodologies. The experimental protocols and workflows

detailed in this guide provide a solid foundation for researchers and scientists to incorporate **Fenuron-d5** into their studies, ensuring high-quality data in environmental and agricultural research. The understanding of its mode of action further contextualizes its environmental relevance.

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